

Interpreting the Spectroscopic Fingerprint of Choline Tosylate: A Technical Guide

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Compound of Interest

Compound Name: Choline tosylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **choline tosylate**. **Choline tosylate**, a salt composed of a choline cation and a tosylate anion, is noted for its role as an inhibitor of key signaling enzymes such as phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in research and drug development.

Physicochemical Properties of Choline Tosylate

Property	Value	Reference
CAS Number	55357-38-5	[2][3][4][5][6]
Molecular Formula	C ₁₂ H ₂₁ NO ₄ S	[2][3]
Molecular Weight	275.36 g/mol	[2][3]
Appearance	White to yellow solid	[7]
Melting Point	95 °C	[5][6]
Solubility	Slightly soluble in DMSO and Methanol	[6]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of **choline tosylate** in solution. The spectra are a combination of the signals from the choline cation and the tosylate anion.

^1H NMR Spectroscopy

The proton NMR spectrum of **choline tosylate** is expected to show signals corresponding to the protons of both the choline and tosylate moieties. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7	Doublet	2H	Tosylate (aromatic H, ortho to SO_3)
~7.2	Doublet	2H	Tosylate (aromatic H, meta to SO_3)
~4.06	Triplet	2H	Choline ($-\text{CH}_2\text{-OH}$)
~3.52	Triplet	2H	Choline ($-\text{N-CH}_2-$)
~3.19	Singlet	9H	Choline ($-\text{N}(\text{CH}_3)_3$)
~2.35	Singlet	3H	Tosylate ($-\text{CH}_3$)

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB) for choline in water[8]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~145	Tosylate (aromatic C-SO ₃)
~140	Tosylate (aromatic C-CH ₃)
~129	Tosylate (aromatic C-H)
~126	Tosylate (aromatic C-H)
~70.1	Choline (-CH ₂ -OH)
~58.4	Choline (-N-CH ₂ -)
~56.6	Choline (-N(CH ₃) ₃)
~21	Tosylate (-CH ₃)

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB)[8][9]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like **choline tosylate**, Electrospray Ionization (ESI) is a suitable technique.

ESI-MS Analysis

In positive ion mode ESI-MS, the choline cation is expected to be observed. In negative ion mode, the tosylate anion would be detected.

Ion Mode	Predicted m/z	Ion
Positive	104.1	[Choline] ⁺
Negative	171.0	[Tosylate] ⁻

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to aid in structural elucidation.

- Choline Cation ($[\text{C}_5\text{H}_{14}\text{NO}]^+$, m/z 104.1): The fragmentation of the choline cation is well-characterized and can proceed through various pathways, including the loss of a methyl group or cleavage of the ethanol group. A characteristic fragment ion for choline has an m/z of 104.1[10].
- Tosylate Anion ($[\text{C}_7\text{H}_7\text{O}_3\text{S}]^-$, m/z 171.0): The tosylate anion can fragment through the loss of SO_2 or other characteristic pathways for sulfonates.

Experimental Protocols

NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of **choline tosylate** for ^1H NMR and 50-100 mg for ^{13}C NMR[11].
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d_6 , D_2O).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions) can be added.

Mass Spectrometry Sample Preparation

- Solution Preparation: Prepare a dilute solution of **choline tosylate** (typically in the $\mu\text{g/mL}$ to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
- Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

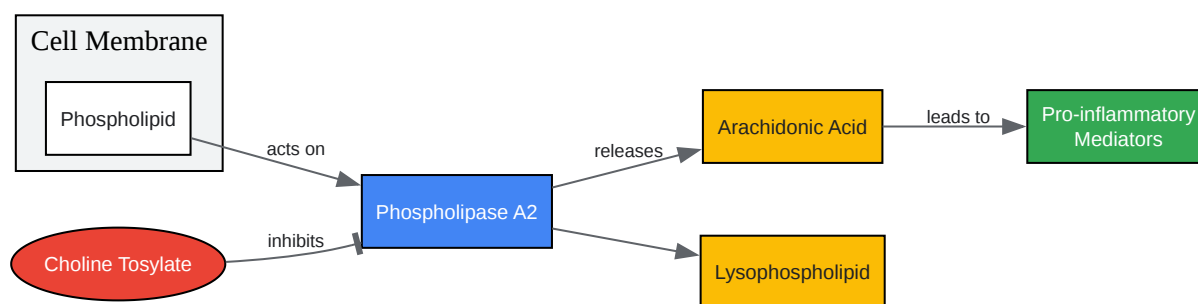
- LC-MS: For analysis of complex mixtures, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

Signaling Pathway Inhibition

Choline tosylate has been identified as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. These enzymes are critical in cellular signaling pathways.

Inhibition of Phospholipase A2 (PLA2)

PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid[12]. Arachidonic acid is a precursor to pro-inflammatory eicosanoids.

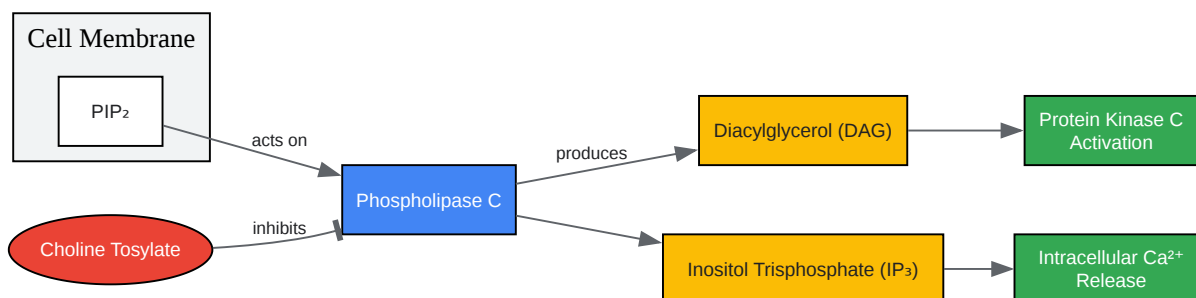


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Caption: Inhibition of the Phospholipase A2 signaling pathway by **Choline Tosylate**.

Inhibition of Phospholipase C (PLC)

PLC enzymes cleave phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃)[13]. Both DAG and IP₃ are important second messengers in various signaling cascades, often leading to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.



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Caption: Inhibition of the Phospholipase C signaling pathway by **Choline Tosylate**.

Conclusion

The spectroscopic data of **choline tosylate**, interpreted through NMR and mass spectrometry, provide a clear structural fingerprint of the compound. The ¹H and ¹³C NMR spectra confirm the presence of both the choline and tosylate ions, with characteristic chemical shifts for each moiety. ESI-MS allows for the individual detection of the cation and anion. This comprehensive understanding of its chemical properties is fundamental for researchers and drug development professionals investigating its biological activities, particularly its inhibitory effects on key enzymes in cellular signaling pathways.

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